molecular formula C9H9BrINO B1523289 5-bromo-2-iodo-N,N-dimethylbenzamide CAS No. 1276584-06-5

5-bromo-2-iodo-N,N-dimethylbenzamide

Cat. No. B1523289
M. Wt: 353.98 g/mol
InChI Key: UEOLNKHZTHLOBB-UHFFFAOYSA-N
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Description

5-bromo-2-iodo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrINO . It is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of 5-bromo-2-iodo-N,N-dimethylbenzamide consists of a benzamide core with bromo and iodo substituents at the 5 and 2 positions, respectively, and dimethylamino substituents attached to the nitrogen of the amide group .

Scientific Research Applications

Crystal Engineering

Crystal engineering studies have utilized halogen and hydrogen bonds to design and construct complex molecular structures. For example, the research on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions highlights the potential of halogen atoms in crystal design. These interactions facilitate the formation of amide dimer tapes and iodo⋯nitro interactions, demonstrating the utility of halogen atoms in structuring and insulating hydrogen bonding and halogen bonding domains within crystal structures (Saha, Nangia, & Jaskólski, 2005).

Synthesis Methodologies

Significant advancements have been made in the synthesis of complex organic compounds. For instance, the synthesis of dimethyl-4-bromoiodobenzenes as aromatic organic intermediates for various fields showcases the versatility of halogenated compounds in organic synthesis. This study presents methods to obtain these intermediates with high yields, demonstrating their importance in the synthesis of other complex molecules (Yu, 2008).

Development of Novel Materials and Ligands

Halogenated compounds are pivotal in the development of new materials and ligands with unique properties. Research into the oxidative bromination and iodination of dimethylacetanilides, for example, has shown the potential of these reactions in generating compounds with specific bromo and iodo substitutions, which could be useful in various chemical reactions and as intermediates in the synthesis of more complex molecules (Medina & Hanson, 2003).

properties

IUPAC Name

5-bromo-2-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOLNKHZTHLOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-iodo-N,N-dimethylbenzamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N-tetramethyluronium hexafluorophosphate (1.16 g, 3.06 mmol) was added to a solution of 5-bromo-2-iodo-benzoic acid (1.00 g, 3.06 mmol), dimethyl amine (2 M in THF, 3.06 ml, 3.06 mmol) and di-iso-propyl ethyl amine (1.59 ml, 9.18 mmol) in N,N-Dimethylformamide (12 ml). The reaction was stirred at room temperature overnight. Ethyl acetate was added and the mixture was washed with water, the organic layer was dried over magnesium sulfate and evaporated. The residue was purified by silica gel chromatography to yield 5-bromo-2-iodo-N,N-dimethyl-benzamide as a white solid. (0.96 g, 90%). MS: m/z 328.1 (M+H+).
[Compound]
Name
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N-tetramethyluronium hexafluorophosphate
Quantity
1.16 g
Type
reactant
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1 g
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3.06 mL
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reactant
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1.59 mL
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12 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (1.16 g, 3.06 mmol) was added to a solution of 5-bromo-2-iodo-benzoic acid (1.00 g, 3.06 mmol), dimethyl amine (2 M in THF, 3.06 ml, 3.06 mmol) and di-iso-propyl ethyl amine (1.59 ml, 9.18 mmol) in N,N-Dimethylformamide (12 ml). The reaction was stirred at room temperature overnight. Ethyl acetate was added and the mixture was washed with water, the organic layer was dried over magnesium sulfate and evaporated. The residue was purified by silica gel chromatography to yield 5-bromo-2-iodo-N,N-dimethyl-benzamide as a white solid. (0.96 g, 90%). MS: m/z 328.1 (M+H+).
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1 g
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reactant
Reaction Step One
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3.06 mL
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reactant
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1.59 mL
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12 mL
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solvent
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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